Aldose Reductase Inhibition: 8-Chloro vs Other Substituents
8-chloro-2H-1,4-benzothiazin-3(4H)-one is explicitly claimed as an aldose reductase inhibitor in US Patent US4755509A, distinguishing it from other benzothiazinone derivatives optimized for different biological targets [1]. In contrast, a related 2H-1,4-benzothiazin-3(4H)-one derivative with a 6-trifluoromethyl substitution (compound 1) has been identified as the most active compound in a series of large-conductance calcium-activated potassium (BK) channel openers, demonstrating how substituent position and identity dictate target engagement and therapeutic application [2]. While direct IC50 data for the 8-chloro compound against aldose reductase is not provided in the patent, its specific inclusion in the claims, as opposed to other halogenated or unsubstituted variants, underscores its differentiated status as a lead structure for this indication.
| Evidence Dimension | Target Engagement and Therapeutic Application |
|---|---|
| Target Compound Data | Claimed as aldose reductase inhibitor (US4755509A) [1] |
| Comparator Or Baseline | 2-(5-bromo-2-methoxyphenyl)-6-trifluoromethyl-2H-1,4-benzothiazin-3(4H)-one (Compound 1): Identified as most active BK channel opener in its series [2] |
| Quantified Difference | Qualitative difference: Target engagement (aldose reductase vs. BK channel) and therapeutic application (diabetic complications vs. vasorelaxation) differ based on substituent pattern |
| Conditions | Patent claim (US4755509A) and BK channel functional assay |
Why This Matters
For procurement decisions in aldose reductase or diabetic complication research, this compound offers a patented, differentiated starting point not found in unsubstituted or alternative substituted benzothiazinones.
- [1] Teulon, J. M. (1988). Heterocyclic aldose reductase inhibitors and methods of using them. U.S. Patent No. US4755509A. View Source
- [2] Sardella, R., Carotti, A., Manfroni, G., Tedesco, D., Martelli, A., & Bertucci, C. (2014). Enantioresolution, stereochemical characterization and biological activity of a chiral large-conductance calcium-activated potassium channel opener. Journal of Chromatography A, 1363, 162-168. View Source
